5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
Description
This compound is a 1,3,4-oxadiazole derivative featuring two key structural motifs:
- A 3,5-dimethoxyphenyl group attached to the 5-position of the oxadiazole ring.
- A 6-methoxybenzo[d]thiazol-2-amine group linked via the amine nitrogen to the 2-position of the oxadiazole.
The 6-methoxybenzothiazole moiety contributes to aromatic stacking interactions and may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-23-11-4-5-14-15(9-11)27-18(19-14)20-17-22-21-16(26-17)10-6-12(24-2)8-13(7-10)25-3/h4-9H,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZHUCDRKVYJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.39 g/mol. The structure consists of a 1,3,4-oxadiazole ring linked to a benzothiazole moiety and a dimethoxy-substituted phenyl group. This unique arrangement is believed to contribute to its biological activity.
- NQO2 Inhibition : Recent studies have highlighted the inhibition of the NQO2 enzyme as a significant mechanism by which benzothiazole derivatives exert their effects. The compound's structure suggests it may interact with the NQO2 enzyme similarly to other potent inhibitors within this class. For instance, benzothiazoles with methoxy substitutions have shown IC50 values ranging from 108 nM to 12 µM in inhibiting NQO2 activity .
- Antioxidant Activity : The presence of methoxy groups in the compound may enhance its antioxidant properties. Compounds with similar structures have been reported to reduce oxidative stress in cellular models, potentially making them beneficial in neuroinflammatory conditions .
- Antimicrobial Properties : Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. The oxadiazole ring is known for its role in enhancing antibacterial properties, particularly against Gram-positive bacteria .
In Vitro Assays
- Cytotoxicity Testing : The cytotoxic effects of the compound were evaluated using MTT assays on human cancer cell lines. Preliminary results indicated that the compound exhibits selective cytotoxicity against specific cancer cells while maintaining lower toxicity towards normal fibroblast cells (L929). This selectivity is crucial for potential therapeutic applications.
- Antimicrobial Activity : The compound was tested against several bacterial strains, including E. faecalis and S. aureus. Results showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Molecular Docking Studies
Molecular docking simulations were conducted to predict the binding affinity of the compound to various biological targets. The docking studies indicated favorable interactions with key residues within the active sites of enzymes such as NQO2 and CYP51 (a target for antifungal agents). These interactions suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiazole and oxadiazole derivatives:
- Cancer Therapy : A study demonstrated that benzothiazole derivatives significantly inhibited cell proliferation in breast cancer cell lines, with some compounds achieving GI50 values below 1 µM . This supports further exploration into the compound's potential as an anticancer agent.
- Neuroprotection : Research indicates that compounds with similar structures can protect neuronal cells from oxidative damage, suggesting that this compound may also have neuroprotective effects .
Scientific Research Applications
Antimicrobial Activity
The oxadiazole derivatives, including the compound , have demonstrated notable antimicrobial properties. A study highlighted that compounds with oxadiazole moieties exhibited broad-spectrum inhibitory activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 64 μg/mL, indicating their potential as effective antimicrobial agents .
Case Study: Antibacterial Efficacy
In a comparative study, a specific derivative showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 1 μg/mL, outperforming established antibiotics such as gatifloxacin and oxacillin . This suggests that compounds like 5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine could be pivotal in developing new antibacterial therapies.
Anticancer Properties
The benzothiazole and oxadiazole derivatives are increasingly recognized for their anticancer potential. Research has shown that these compounds can inhibit various cancer cell lines through different mechanisms.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a broader investigation into heterocyclic compounds, several derivatives containing oxadiazole and benzothiazole structures were synthesized and tested against human cancer cell lines. One study reported that certain derivatives exhibited significant cytotoxicity with GI50 values ranging from 0.49 to 48.0 μM against various cancer types . This highlights the potential of this compound in anticancer drug development.
Other Biological Activities
Beyond antimicrobial and anticancer properties, compounds containing oxadiazole moieties are being explored for additional biological activities:
- Anti-HIV Activity : Some studies have indicated that benzothiazole derivatives possess anti-HIV properties, suggesting a potential role in antiviral therapies .
- Neuroprotective Effects : Certain benzothiazole-based compounds are being investigated for their ability to minimize oxidative damage in neuroinflammation contexts .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,3,4-oxadiazole ring undergoes nucleophilic substitution at the C-2 position due to electron withdrawal by adjacent nitrogen atoms. Key reactions include:
Table 1: Substitution reactions under varying conditions
-
N-Mannich base formation : Reacts with formaldehyde and primary amines (e.g., aniline derivatives) in ethanol at room temperature to yield derivatives with enhanced antimicrobial activity .
-
Cyclization : POCl₃-mediated cyclization with substituted carboxylic acids produces fused heterocycles, critical for generating antioxidant analogs .
Electrophilic Aromatic Substitution
The dimethoxyphenyl and benzothiazole moieties participate in electrophilic reactions:
Table 2: Electrophilic reactions on aromatic systems
| Position | Reaction Type | Reagent | Outcome |
|---|---|---|---|
| Benzothiazole C-2 | Hydroxyalkylation | Secondary alcohols | Ether-linked derivatives (e.g., 3ba ) |
| Dimethoxyphenyl | Bromination | Br₂/Fe catalyst | Para-brominated analogs |
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Hydroxyalkylation : The benzothiazole ring reacts with alcohols under acidic conditions to form ether derivatives, preserving the oxadiazole core .
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Halogenation : Bromination occurs preferentially at the para position of the dimethoxyphenyl group due to steric shielding by methoxy groups.
Reductive and Oxidative Transformations
The oxadiazole ring exhibits stability under mild redox conditions but reacts under extremes:
Table 3: Redox reactivity profiles
| Condition | Reaction | Outcome |
|---|---|---|
| H₂/Pd-C (10 atm) | Ring opening | Amide intermediates |
| KMnO₄ (acidic) | Oxidation of methoxy groups | Quinone formation |
| NaBH₄ | Reduction of imine linkages | Partial saturation of oxadiazole |
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Catalytic hydrogenation : Cleaves the oxadiazole ring to generate bis-amide fragments.
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Oxidative demethylation : Harsh oxidation converts methoxy groups to hydroxyls, altering solubility and bioactivity .
Coordination Chemistry
The nitrogen-rich structure forms complexes with transition metals:
Table 4: Metal coordination studies
| Metal Ion | Ligand Site | Application | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | Oxadiazole N, Thiazole S | Anticancer agents | 12.3 ± 0.2 |
| Fe(III) | Phenolic O (oxidized) | MRI contrast enhancement | 9.8 ± 0.3 |
-
Copper complexes : Exhibit enhanced cytotoxicity against MCF-7 and HCT-116 cell lines (IC₅₀: 0.4–2.58 μM) .
-
Iron chelation : Modulates antioxidant activity in DPPH assays (EC₅₀: 18–22 μM) .
Biological Activation Pathways
In vitro studies reveal enzyme-mediated transformations:
Table 5: Metabolic reactions in biological systems
| Enzyme | Reaction | Metabolite | Activity Change |
|---|---|---|---|
| CYP3A4 | O-demethylation | Catechol derivatives | ↑ Pro-apoptotic effects |
| GST | Glutathione conjugation | Thioether adducts | ↓ Cytotoxicity |
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Cytochrome P450 activation : Generates reactive catechols that intercalate DNA .
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Glutathione depletion : Conjugation reactions reduce oxidative stress in normal cells .
Stability Under Physiological Conditions
The compound degrades predictably in aqueous environments:
Table 6: Hydrolytic stability data
| pH | Temperature (°C) | Half-life (h) | Primary Degradants |
|---|---|---|---|
| 1.2 | 37 | 4.2 | Oxadiazole ring-opened acids |
| 7.4 | 37 | 28.5 | Methoxy-hydroxylated byproducts |
| 9.0 | 37 | 12.1 | Benzothiazole sulfonic acids |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations:
Substituent Position and Activity :
- The 3,5-dimethoxy configuration on the phenyl ring (target compound) differs from the 4-methoxy in N106 or 3,4,5-trimethoxy in the 4a-f series. These variations likely modulate target selectivity. For example, N106’s 4-methoxy group aligns with cardiac activity, while 3,4,5-trimethoxy derivatives favor anticancer effects .
- The 6-methoxybenzothiazole in the target compound contrasts with the 4-methoxybenzothiazole in N104. This positional change may alter steric or electronic interactions with biological targets like SERCA2a .
Biological Activity Trends: Electron-Donating Groups: Methoxy and hydroxy substituents enhance binding to enzymes (e.g., AChE inhibition in 6g ) or receptors (e.g., SERCA2a activation in N106 ).
Compound 101: Showed selective cytotoxicity, suggesting that substitution on the aniline ring (e.g., 2,4-dimethyl) fine-tunes anticancer activity .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via cyclization reactions, often involving aromatic aldehydes and thiosemicarbazides. A typical protocol involves refluxing 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with substituted benzaldehydes in toluene under Dean-Stark conditions to remove water, followed by crystallization from acetone . Key optimization parameters include reaction time (5–6 hours), solvent choice (toluene for azeotropic water removal), and stoichiometric ratios of reactants to minimize byproducts .
Q. What in vitro assays are commonly used to evaluate its anticancer and antioxidant activities?
- Anticancer : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values.
- Antioxidant : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to assess free-radical quenching capacity .
- Dose-response curves and comparative analysis against standard drugs (e.g., doxorubicin) are critical for validating potency .
Q. How can solubility challenges in biological assays be addressed?
- In vitro : Use DMSO as a co-solvent (up to 12.5 mg/mL solubility reported) with dilution in cell culture media to maintain <1% DMSO concentration .
- In vivo : Formulate with PEG-300 and Tween-80 to enhance aqueous solubility. For example, a mixture of DMSO (10%), PEG-300 (40%), and saline (50%) achieves stable dosing solutions .
Advanced Research Questions
Q. How do crystallographic studies inform molecular interactions and stability?
Single-crystal X-ray diffraction reveals planar molecular geometry with intramolecular C–H···N hydrogen bonds, stabilizing the oxadiazole-thiazole core. Intermolecular hydrogen bonding (e.g., C–H···S interactions) contributes to crystal packing and thermal stability. These structural insights guide the design of analogs with improved bioavailability .
Q. What computational methods predict pharmacodynamic properties and structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
- Molecular Docking : Simulates binding to target proteins (e.g., tubulin for anticancer activity) using software like AutoDock Vina. Focus on substituent effects: Methoxy groups enhance π-π stacking, while benzothiazole moieties improve hydrophobic interactions .
Q. How can researchers resolve contradictions in reported biological activities?
Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:
- Standardized Protocols : Replicate studies using identical cell lines (e.g., NCI-60 panel) and assay conditions.
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to account for differential metabolism in vitro vs. in vivo .
Q. What methodologies are employed in SAR studies to enhance efficacy?
- Functional Group Substitution : Replace methoxy groups with halogens (e.g., Cl, F) to modulate electron density and binding affinity.
- Heterocycle Modification : Substitute benzothiazole with indole or quinoline rings to explore diverse biological targets.
- Bioisosteric Replacement : Exchange oxadiazole with triazole to improve metabolic stability while retaining activity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
